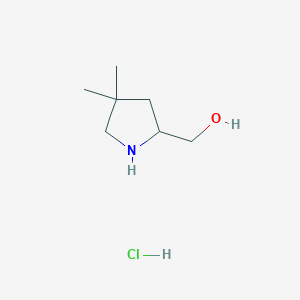![molecular formula C12H17ClN2O B1450444 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane CAS No. 1501773-42-7](/img/structure/B1450444.png)
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane
Vue d'ensemble
Description
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane, also known as CMPD, is a heterocyclic compound belonging to the diazepane family. It has a wide range of applications in scientific research, including biomedical and pharmaceutical research, due to its unique chemical structure. The compound is synthesized through a multi-step process, involving the use of several reagents and catalysts. CMPD has the ability to interact with a variety of proteins and receptors in the body, making it a valuable tool for studying biochemical and physiological pathways.
Applications De Recherche Scientifique
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane has a wide range of applications in scientific research, including biomedical and pharmaceutical research. It has been used to study the biochemical and physiological pathways of various proteins and receptors, such as the opioid receptor, serotonin receptor, and GABA receptor. In addition, 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane has been used to study the effects of various drugs on the body, such as opioids and antidepressants.
Mécanisme D'action
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane acts as an agonist at various receptors in the body, including the opioid receptor, serotonin receptor, and GABA receptor. It binds to these receptors and activates them, resulting in a variety of biochemical and physiological effects. This mechanism of action is similar to that of other drugs, such as opioids and antidepressants.
Biochemical and Physiological Effects
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane has the ability to interact with a variety of proteins and receptors in the body, resulting in a variety of biochemical and physiological effects. For example, it has been shown to modulate the activity of the opioid receptor, resulting in analgesic and sedative effects. In addition, 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane has been shown to modulate the activity of the serotonin receptor, resulting in antidepressant effects. Finally, 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane has been shown to modulate the activity of the GABA receptor, resulting in anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane has several advantages for use in lab experiments. It is a relatively stable compound, making it suitable for use in long-term experiments. In addition, it is relatively inexpensive and easy to synthesize, making it cost-effective for use in research. However, 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane has some limitations for use in lab experiments. It is not as potent as other compounds, such as opioids and antidepressants, making it less suitable for use in short-term experiments. In addition, it has a relatively short half-life, making it unsuitable for use in long-term experiments.
Orientations Futures
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane has a wide range of potential applications in scientific research, and there are many potential future directions for its use. One potential direction is in the study of the effects of drugs on the body, such as opioids and antidepressants. Another potential direction is in the study of the biochemical and physiological pathways of various proteins and receptors, such as the opioid receptor, serotonin receptor, and GABA receptor. Finally, 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane could be used to study the effects of various environmental toxins on the body, such as heavy metals and pesticides.
Propriétés
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-16-12-9-10(3-4-11(12)13)15-7-2-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPGRTGWRNPKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCNCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1450361.png)

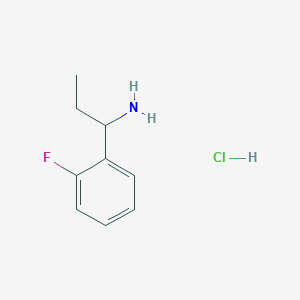

![6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450367.png)

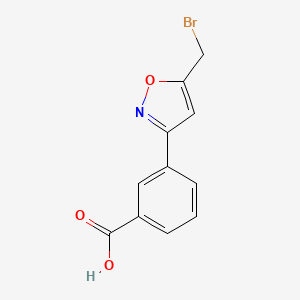
![8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1450372.png)
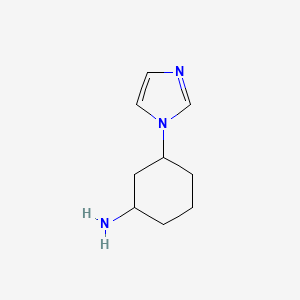
amine](/img/structure/B1450375.png)
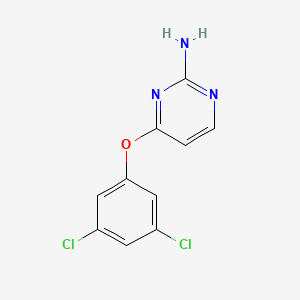
![6-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B1450377.png)
![6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450379.png)
